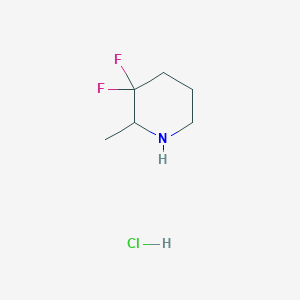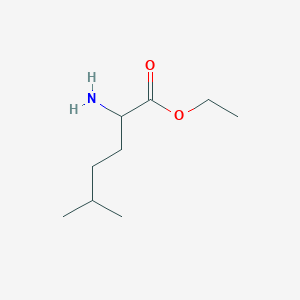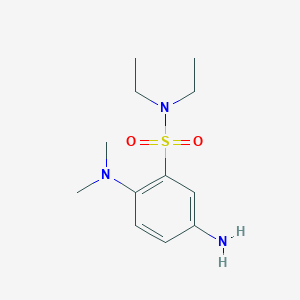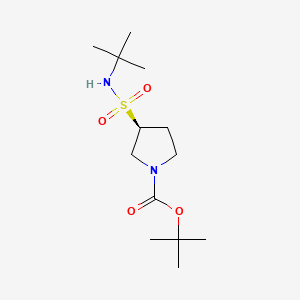
tert-Butyl (S)-3-(N-(tert-butyl)sulfamoyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl (3S)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals. This compound is characterized by the presence of a tert-butyl group, a sulfamoyl group, and a pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfamoyl Group: This step involves the reaction of the pyrrolidine intermediate with a sulfamoylating agent under suitable conditions.
Addition of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides or other tert-butylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfamoyl group.
Reduction: Reduction reactions could target the pyrrolidine ring or the sulfamoyl group.
Substitution: Substitution reactions may occur at the tert-butyl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (3S)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.
Biology
In biological research, this compound could be used to study the effects of sulfamoyl groups on biological systems. It may serve as a model compound for investigating the interactions of similar structures with enzymes or receptors.
Medicine
In medicine, compounds containing pyrrolidine rings and sulfamoyl groups are often explored for their potential therapeutic properties. This compound might be investigated for its activity against certain diseases or conditions.
Industry
In industrial applications, tert-butyl (3S)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate could be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound might inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It could modulate the activity of receptors by acting as an agonist or antagonist.
Pathway Interference: The compound might interfere with specific biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
tert-butyl (3S)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate: can be compared with other pyrrolidine derivatives, such as:
Uniqueness
The uniqueness of tert-butyl (3S)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate lies in its specific combination of functional groups. The presence of both a tert-butyl group and a sulfamoyl group on the pyrrolidine ring may confer unique chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H26N2O4S |
|---|---|
Molecular Weight |
306.42 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O4S/c1-12(2,3)14-20(17,18)10-7-8-15(9-10)11(16)19-13(4,5)6/h10,14H,7-9H2,1-6H3/t10-/m0/s1 |
InChI Key |
AVVZCKQKEQLPML-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)NS(=O)(=O)[C@H]1CCN(C1)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1CCN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


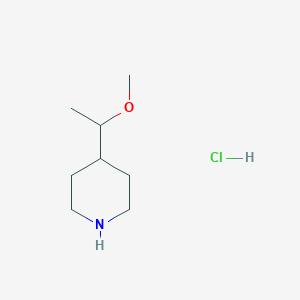
![{4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl}methanol](/img/structure/B13494341.png)
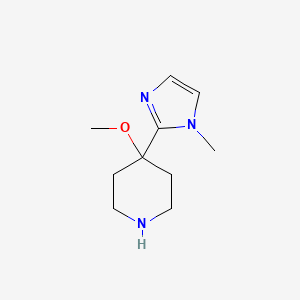
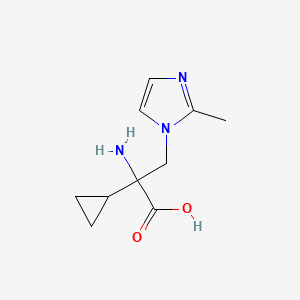
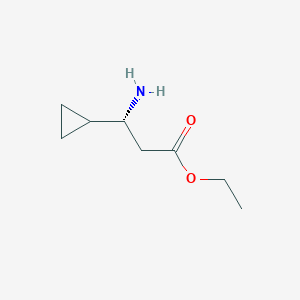
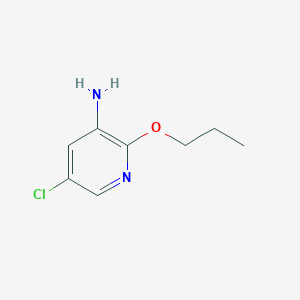
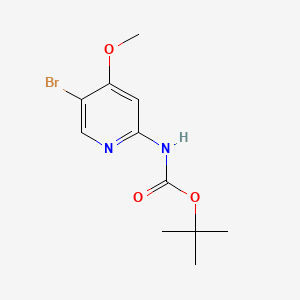
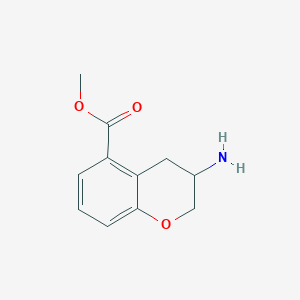
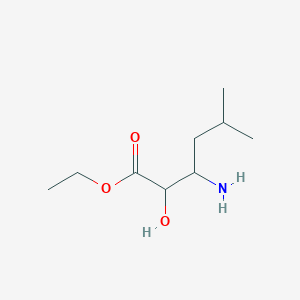
![2-[(4-Hydroxy-2-methylphenyl)(2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B13494396.png)
